molecular formula C11H16O B7862409 2-Phenyl-3-methyl-butan-2-ol CAS No. 4383-11-3

2-Phenyl-3-methyl-butan-2-ol

Cat. No.: B7862409
CAS No.: 4383-11-3
M. Wt: 164.24 g/mol
InChI Key: KZVSJCRPDWUPEP-UHFFFAOYSA-N
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Description

2-Phenyl-3-methyl-butan-2-ol is an organic compound with the molecular formula C₁₁H₁₆O It is a secondary alcohol characterized by a phenyl group attached to a butane chain with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-3-methyl-butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a benzylmagnesium halide reacts with isobutylene oxide to form the desired alcohol . The reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alcohol to hydrocarbons using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrochloric acid (HCl), thionyl chloride (SOCl₂)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Alkyl halides

Scientific Research Applications

2-Phenyl-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic uses, such as its role in drug development or as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Phenyl-3-methyl-butan-2-ol exerts its effects depends on the specific context of its use. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and other interactions. The phenyl group contributes to the compound’s stability and reactivity by providing resonance stabilization and influencing the electronic environment of the molecule.

Comparison with Similar Compounds

    2-Phenyl-2-butanol: Similar structure but with different positioning of the methyl group.

    2-Methyl-3-phenylbutane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.

Uniqueness: 2-Phenyl-3-methyl-butan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. The presence of both a phenyl group and a secondary alcohol makes it a versatile compound in various chemical transformations and applications.

Properties

IUPAC Name

3-methyl-2-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)11(3,12)10-7-5-4-6-8-10/h4-9,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVSJCRPDWUPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4383-11-3
Record name 3-Methyl-2-phenylbutane-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25548
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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